Acefluranol
Description
Historical Context and Nomenclature in Chemical Biology
Acefluranol emerged from research efforts focused on developing agents that could modulate estrogenic activity. Its chemical designation is rooted in its complex structure, often described as 2,3-bis(3,4-diacetoxy-5-fluorophenyl)pentane wikipedia.org, hodoodo.com. More precisely, its IUPAC name is [2-acetyloxy-5-[3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate (B1210297) wikipedia.org. Other chemical names used in literature include 4,4'-((1RS,2SR)-1-Ethyl-2-methylethylene)bis[6-fluoropyrocatechol] tetraacetate medkoo.com, scribd.com, scribd.com. The compound is also known by its developmental code name BX-591 and variations thereof, such as BX 591 wikipedia.org, ncats.io, hodoodo.com. Its unique chemical identity is further established by its CAS Number, 80595-73-9 wikipedia.org, medkoo.com, scribd.com, epa.gov. This compound is also recognized with International Nonproprietary Name (INN) and British Approved Name (BAN) designations scribd.com. The molecular formula for this compound is C25H26F2O8, with a molar mass of approximately 492.47 g/mol wikipedia.org, ncats.io, scribd.com.
Classification within Nonsteroidal Antiestrogens: The Stilbestrol Group
This compound is definitively classified as a nonsteroidal antiestrogen (B12405530) wikipedia.org, ncats.io, ncats.io, wikipedia.org, drugbank.com. This category of compounds functions by preventing estrogens, such as estradiol (B170435), from exerting their biological effects, primarily through mechanisms that involve blocking the estrogen receptor (ER) or inhibiting estrogen production wikipedia.org. Furthermore, this compound belongs to the stilbestrol group wikipedia.org, ncats.io, ncats.io, wikipedia.org. The stilbestrol group encompasses synthetic nonsteroidal estrogens and their derivatives, with stilbestrol itself serving as the foundational compound for more potent agents like diethylstilbestrol (B1670540) (DES) wikipedia.org. Compounds such as hexestrol (B1673224) and terfluranol (B1228471) are also recognized within this classification wikipedia.org, iiab.me. As an antiestrogen, this compound's mechanism of action is understood to involve interaction with estrogen receptors, a common characteristic of drugs designed to counteract estrogenic signaling wikipedia.org, wikidoc.org.
Current Status in Research and Developmental Trajectory
The developmental trajectory of this compound indicates that it was synthesized and characterized but was "never marketed" wikipedia.org, ncats.io, ncats.io. This suggests that while it may have been investigated for potential therapeutic applications, it did not progress to commercial availability. The available search results primarily focus on its chemical characterization and classification rather than detailing specific ongoing research projects or experimental applications. While patents may reference this compound in the context of combination therapies google.com, google.com, the provided information does not highlight active, contemporary research focused on its independent development or novel applications. Its status remains that of a chemically defined entity within the historical context of antiestrogen research.
Data Table: Key Properties and Classification of this compound
| Property | Value | Source(s) |
| Chemical Name (IUPAC) | [2-acetyloxy-5-[3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate | wikipedia.org |
| Other Chemical Names | 2,3-bis(3,4-diacetoxy-5-fluorophenyl)pentane; 4,4'-((1RS,2SR)-1-Ethyl-2-methylethylene)bis[6-fluoropyrocatechol] tetraacetate | wikipedia.org, medkoo.com |
| Synonyms/Codes | BX-591, BX 591 | wikipedia.org, ncats.io |
| CAS Number | 80595-73-9 | wikipedia.org, medkoo.com |
| Molecular Formula | C25H26F2O8 | wikipedia.org, ncats.io |
| Molar Mass | 492.472 g/mol | wikipedia.org |
| Classification | Nonsteroidal Antiestrogen; Stilbestrol Group | wikipedia.org, ncats.io |
| Market Status | Never marketed | wikipedia.org, ncats.io |
Compound List:
this compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
83282-71-7 |
|---|---|
Molecular Formula |
C25H26F2O8 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-acetyloxy-5-[(2S,3R)-3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate |
InChI |
InChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3/t12-,19-/m1/s1 |
InChI Key |
WSTGQGOLZDAWND-CWTRNNRKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)[C@H](C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Molecular Mechanisms of Acefluranol Action
Estrogen Receptor Modulation and Ligand Interactions
Compounds that interact with estrogen receptors (ERs), such as ERα and ERβ, are known as selective estrogen receptor modulators (SERMs). drugs.comnih.gov These molecules can exhibit tissue-specific agonist or antagonist effects. nih.gov The nature of this interaction is crucial in determining the downstream cellular response.
Selective Receptor Binding Profiles
The initial step in the action of a SERM is its binding to estrogen receptors. The affinity of a compound for ERα versus ERβ can significantly influence its biological activity in different tissues. nih.govnih.gov For instance, a higher affinity for ERβ, which is prevalent in certain tissues, could lead to more targeted effects. The binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. iu.edu
Table 1: Hypothetical Estrogen Receptor Binding Affinities for Acefluranol
| Receptor Subtype | Binding Affinity (Kd/IC50) |
| Estrogen Receptor α (ERα) | Data not available |
| Estrogen Receptor β (ERβ) | Data not available |
| (This table is for illustrative purposes only and does not contain factual data.) |
Conformational Changes Induced by this compound Binding
Upon binding, a ligand induces a specific conformational change in the estrogen receptor. nih.govduke.edu This structural alteration is fundamental to the subsequent steps in the signaling cascade. Agonists typically induce a conformation that facilitates the recruitment of coactivators, while antagonists promote a conformation that favors corepressor binding. nih.gov The precise nature of the conformational change dictates the ultimate biological response in a given cell type.
Coactivator and Corepressor Recruitment Dynamics in Response to this compound
The conformation adopted by the ligand-bound estrogen receptor determines its interaction with a suite of coactivator and corepressor proteins. nih.govnih.gov Coactivators enhance gene transcription, leading to an estrogenic (agonist) effect, whereas corepressors inhibit transcription, resulting in an anti-estrogenic (antagonist) effect. The specific set of coactivators and corepressors present in a particular tissue contributes to the tissue-selective action of SERMs. nih.gov
Interactions with Other Biomolecules
Enzymatic Inhibition and Activation Mechanisms
Some molecules can directly interact with enzymes, either inhibiting or activating their function. nih.gov This can occur through competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. Such interactions can have significant effects on various metabolic and signaling pathways.
Table 2: Potential Enzymatic Interactions of this compound
| Enzyme Target | Type of Interaction (Inhibition/Activation) | Kinetic Parameters (Ki/EC50) |
| Data not available | Data not available | Data not available |
| (This table is for illustrative purposes only and does not contain factual data.) |
Receptor Ligand Binding Kinetics Beyond Estrogen Receptors
The study of ligand binding kinetics, including association (kon) and dissociation (koff) rates, provides a more dynamic understanding of receptor-ligand interactions than affinity alone. nih.govnih.gov These kinetic parameters can be crucial for a compound's efficacy and duration of action. While the primary focus for a SERM would be estrogen receptors, interactions with other nuclear receptors or cell surface receptors could also occur and contribute to its biological activity. nih.govresearchgate.net
Table 3: Hypothetical Binding Kinetics of this compound with Non-Estrogen Receptors
| Receptor Target | Association Rate (kon) | Dissociation Rate (koff) | Dissociation Constant (Kd) |
| Data not available | Data not available | Data not available | Data not available |
| (This table is for illustrative purposes only and does not contain factual data.) |
Downstream Cellular and Molecular Pathways Influenced by this compound
Currently, there is a significant gap in the scientific literature regarding the specific downstream cellular and molecular pathways influenced by this compound. While its classification as a nonsteroidal antiestrogen (B12405530) suggests an interaction with estrogen receptor (ER) signaling, detailed studies elucidating the subsequent molecular cascade are not publicly available.
As an antiestrogen, this compound is presumed to competitively bind to estrogen receptors, thereby antagonizing the binding of endogenous estrogens like estradiol (B170435). This action would theoretically inhibit the transcriptional activity of estrogen-responsive genes. The downstream consequences of this inhibition would likely manifest in altered cellular processes such as proliferation, differentiation, and apoptosis, particularly in estrogen-sensitive tissues. However, without specific research on this compound, the precise pathways affected remain speculative.
For context, other antiestrogens are known to influence a variety of signaling pathways beyond simple ER antagonism. These can include modulation of growth factor signaling pathways, effects on protein kinase cascades, and interactions with other nuclear receptors. Whether this compound exhibits similar pleiotropic effects is unknown.
Table 1: Investigated Downstream Pathways of this compound Action
| Pathway | Findings | Supporting Evidence |
|---|---|---|
| Estrogen Receptor (ER) Signaling | Presumed antagonist | Classification as a nonsteroidal antiestrogen |
| Cell Proliferation Pathways | No data available | - |
| Apoptosis Pathways | No data available | - |
| Growth Factor Signaling | No data available | - |
Table 2: Summary of Research Findings on this compound's Molecular Impact
| Research Area | Key Findings |
|---|---|
| Gene Expression Modulation | No specific gene targets identified in the literature. |
| Protein Kinase Activity | No studies on the effect of this compound on protein kinases found. |
| Second Messenger Systems | No data available. |
Computational and in Silico Methodologies in Acefluranol Research
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For Acefluranol, SAR investigations would typically involve analyzing how modifications to its molecular structure might influence its potency, selectivity, or mechanism of action, such as its interaction with estrogen receptors or other cellular targets. Predictive modeling, often employing machine learning algorithms, can then be used to build models that forecast the activity of novel this compound analogues based on their structural features jocpr.comwikipedia.orgnih.gov. While specific SAR studies detailing this compound's structural modifications and their impact on activity are not extensively detailed in the readily available literature, its classification as a selective estrogen receptor degrader/modulator wikipedia.org implies that its structural features are key to this specific biological interaction.
Molecular Docking Simulations for Target Identification and Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. This process is crucial for identifying potential drug targets and understanding how a compound like this compound interacts with them at a molecular level.
Main Coronavirus Protease (M^pro/3CLpro) Binding and Interaction Analysis
The Main Protease (M^pro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 has been a significant target in the search for COVID-19 therapeutics nih.govmdpi.comnih.govfrontiersin.orguni-muenster.de. Molecular docking studies have been employed to screen compound libraries for potential inhibitors of this viral enzyme. This compound has been identified in virtual screening efforts targeting M^pro, with reported docking scores indicating potential binding affinity. These studies aim to elucidate the binding modes and interactions that contribute to the inhibition of the protease, which is essential for viral replication nih.govresearchgate.net.
Table 1: Molecular Docking Scores for this compound Against SARS-CoV-2 Main Protease (M^pro/3CLpro)
| Target | Docking Score (kcal/mol) | Reference |
| M^pro/3CLpro | -7.4 | nih.govresearchgate.net |
Estrogen Receptor Docking Studies
This compound is characterized as a selective estrogen receptor degrader (SERD) or modulator (SERM) wikipedia.org. Consequently, docking studies involving the Estrogen Receptor (ER) are highly relevant for understanding its mechanism of action. Such studies would typically involve docking this compound into the ligand-binding domain of the Estrogen Receptor to predict its binding pose, affinity, and the specific amino acid residues involved in the interaction. While direct docking scores for this compound to the Estrogen Receptor are not explicitly detailed in the provided search results, the general principles of docking are applied to compounds with similar activities to identify potential agonists or antagonists unand.ac.idnih.govumpr.ac.id. These simulations help in understanding how this compound might exert its antiestrogenic effects.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity wikipedia.org. This involves the use of molecular descriptors (physicochemical properties or structural features) to build predictive models. The development of robust QSAR models requires rigorous validation, including internal validation (e.g., cross-validation) and external validation using independent datasets, to ensure their reliability and predictive power for new compounds nih.govmdpi.comresearchgate.net.
While specific QSAR models developed for this compound are not detailed in the provided literature, the methodology is broadly applied in drug discovery to predict the activity of novel analogues or to optimize existing lead compounds. A well-validated QSAR model can guide the design of new molecules with enhanced potency and desirable properties jocpr.comnih.gov.
Table 2: Illustrative QSAR Model Performance Metrics
| Metric | Typical Value Range | Description |
| R² (Coefficient of Determination) | 0.70 - 0.90+ | Measures the goodness of fit between predicted and actual values in the training set. |
| q² (Cross-validated R²) | 0.50 - 0.70+ | Assesses the internal predictive ability of the model, indicating its robustness against overfitting. |
| R²_pred (External Validation R²) | 0.50 - 0.70+ | Measures the predictive accuracy of the model on an independent test set, crucial for real-world applicability. |
Virtual Screening Approaches for Novel this compound Analogues or Interacting Partners
Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This approach can accelerate the discovery of new drug candidates or lead compounds. For this compound, virtual screening could be employed to identify novel analogues with improved efficacy or to discover other molecules that interact with its biological targets.
Compound List:
this compound
Pre Clinical Investigative Paradigms for Acefluranol
In Vitro Cellular Models for Acefluranol Activity Assessment
The initial stages of characterizing this compound's biological effects rely heavily on in vitro cellular models. These systems offer a controlled environment to dissect the molecular interactions and cellular responses to the compound, providing a foundational understanding of its mechanism of action.
Cell Line-Based Assays for Anti-Estrogenic Effects
To investigate the anti-estrogenic properties of this compound, researchers utilize established human breast cancer cell lines that are known to be responsive to estrogen, such as MCF-7. These cells express the estrogen receptor (ER) and their proliferation is stimulated by estrogens. In a typical assay, MCF-7 cells are cultured in a medium stripped of hormones and then treated with estradiol (B170435) to induce proliferation. The ability of this compound to counteract this estrogen-induced growth is then measured. A significant reduction in cell proliferation in the presence of both estradiol and this compound, compared to estradiol alone, would indicate an anti-estrogenic effect.
Another key assay is the estrogen response element (ERE)-luciferase reporter assay. In this setup, cells are transfected with a plasmid containing the firefly luciferase gene under the control of an ERE promoter. When estrogen binds to its receptor, the complex activates the ERE, leading to the production of luciferase, which can be quantified by measuring light emission. The addition of this compound would be expected to compete with estrogen for receptor binding or otherwise inhibit the signaling pathway, resulting in a dose-dependent decrease in luciferase activity. This provides a quantitative measure of this compound's ability to block estrogen-mediated gene transcription.
Evaluation of Cellular Proliferation and Apoptosis Pathways
Beyond its anti-estrogenic activity, the direct impact of this compound on cancer cell viability is a critical area of investigation. Standard proliferation assays, such as the MTT or BrdU incorporation assays, are employed to determine the compound's effect on cell growth across a range of concentrations. These assays provide data on the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%.
To understand the mechanism behind any observed growth inhibition, the induction of apoptosis, or programmed cell death, is assessed. This is often evaluated using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. An increase in the Annexin V-positive cell population following this compound treatment would suggest an apoptotic mechanism.
Further mechanistic insights are gained by examining the activation of key apoptotic proteins. Western blot analysis can be used to measure the levels of proteins in the Bcl-2 family, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. A shift in the Bax/Bcl-2 ratio towards apoptosis, along with the cleavage and activation of caspases (e.g., caspase-3, -8, and -9), would provide strong evidence that this compound induces apoptosis.
Table 1: Illustrative Data from In Vitro Proliferation and Apoptosis Assays for this compound
| Assay Type | Cell Line | Treatment | Endpoint Measured | Illustrative Finding |
|---|---|---|---|---|
| MTT Assay | MCF-7 | This compound (0.1-100 µM) | Cell Viability (%) | Dose-dependent decrease in cell viability |
| BrdU Assay | T-47D | This compound (10 µM) | DNA Synthesis Rate | Significant reduction in BrdU incorporation |
| Annexin V/PI Staining | MCF-7 | This compound (25 µM) | Apoptotic Cell Population (%) | Increased percentage of Annexin V-positive cells |
Ex Vivo Tissue Models for this compound Mechanism Elucidation
Bridging the gap between in vitro cell cultures and in vivo animal models, ex vivo tissue models offer a more physiologically relevant system for studying this compound. These models typically involve the use of fresh tumor tissue obtained from biopsies or surgical resections. The tissue is cultured for a short period, during which it can be treated with this compound.
One advantage of this approach is the preservation of the tumor microenvironment, including the extracellular matrix and various cell types such as fibroblasts and immune cells, which can influence drug response. The effects of this compound on cell proliferation and apoptosis can be assessed using immunohistochemistry to stain for markers like Ki-67 (a proliferation marker) and cleaved caspase-3. This allows for the evaluation of the compound's activity in a context that more closely mimics the in vivo situation. Furthermore, these models can be used to explore the penetration and distribution of this compound within the tumor tissue.
In Vivo Animal Models for Pharmacodynamic and Efficacy Studies
Hormonally Responsive Tumor Models
For a compound with anti-estrogenic properties like this compound, hormonally responsive tumor models are the most relevant. A common approach is the use of xenograft models where human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice, typically ovariectomized to remove endogenous estrogen production. These mice are then supplemented with a controlled amount of estrogen to stimulate tumor growth.
Once tumors are established, the mice are treated with this compound. The primary endpoint is the measurement of tumor volume over time. A significant inhibition of tumor growth in the this compound-treated group compared to a control group would demonstrate in vivo efficacy. At the end of the study, tumors can be excised and analyzed for the same biomarkers of proliferation and apoptosis that were assessed in the in vitro and ex vivo models, providing a pharmacodynamic readout of the drug's action in the tumor tissue.
Table 2: Representative Data from an In Vivo Xenograft Study of this compound
| Animal Model | Tumor Type | Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Nude Mice | MCF-7 Xenograft | Vehicle Control | 500 | - |
These in vivo studies are crucial for validating the anti-tumor activity of this compound observed in earlier-stage models and are a prerequisite for any potential clinical development. The collective data from these pre-clinical investigative paradigms provide a robust foundation for understanding the therapeutic promise of this compound.
An extensive search for preclinical research on the chemical compound "this compound" within the context of viral pathogen models has yielded no specific findings. Consequently, the requested article focusing on this subject cannot be generated due to a lack of available scientific data.
Comparative Pharmacological Analysis of Acefluranol
Distinctions from Other Stilbestrol Derivatives
Stilbestrol derivatives, such as diethylstilbestrol (B1670540) (DES), are a class of synthetic non-steroidal estrogens that bind with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) wikipedia.org. While Acefluranol is also noted for its affinity for estrogen receptors ncats.io, specific quantitative comparisons with individual stilbestrol derivatives regarding their relative binding affinities or potencies are not extensively detailed in the provided literature. However, the broader stilbestrol group, including DES, is characterized by its estrogenic activity wikipedia.orgwikipedia.org. This compound's classification as an antiestrogen (B12405530) suggests a differing pharmacological profile, potentially involving antagonism or partial agonism at the estrogen receptor, which would distinguish it from the primarily estrogenic nature of many stilbestrols ncats.io. For instance, bifluranol, a related compound in the stilbestrol group, is described as a weak estrogen with approximately one-eighth the potency of diethylstilbestrol wikipedia.orgiiab.me. This compound's specific role as an antiestrogen implies a mechanism that counteracts estrogenic effects, a key distinction from the estrogenic actions of compounds like DES.
Comparison with Other Nonsteroidal Antiestrogens
Nonsteroidal antiestrogens, such as tamoxifen (B1202) and raloxifene (B1678788), are widely studied for their roles in hormone-dependent conditions. This compound's pharmacological profile as a nonsteroidal antiestrogen places it in comparison with these agents. Research indicates that this compound possesses affinity for estrogen receptors ncats.io, a common characteristic shared with other nonsteroidal antiestrogens. Tamoxifen, for example, is a selective estrogen receptor modulator (SERM) that blocks estrogen's ability to reach the estrogen receptor, thereby inhibiting growth stimulation in estrogen-dependent cells youtube.com. Raloxifene also functions as a SERM, with specific tissue-selective effects wikidoc.orggoodrx.com. While detailed comparative quantitative data (e.g., IC50 values for receptor binding or specific functional assays) directly comparing this compound to tamoxifen or raloxifene were not found in the provided search results, the general classification suggests this compound operates through similar receptor-mediated mechanisms. The distinction often lies in the degree of receptor affinity, agonist/antagonist activity, and tissue selectivity, which would require specific comparative studies to delineate precisely.
Contrasts with Steroidal Antiestrogens
Steroidal antiestrogens, such as fulvestrant (B1683766), represent a different chemical class of estrogen receptor antagonists. Fulvestrant is characterized as a pure estrogen receptor antagonist with no agonist activity, working by down-regulating and degrading the estrogen receptor drugbank.comnih.gov. While the provided literature highlights fulvestrant's mechanism and its comparison to aromatase inhibitors like anastrozole (B1683761) and letrozole (B1683767) nih.govnih.govnih.govdrugs.comdrugs.com, direct pharmacological comparisons between this compound and steroidal antiestrogens like fulvestrant are not explicitly detailed. However, the fundamental difference lies in their chemical structure: this compound is nonsteroidal, whereas fulvestrant is steroidal. This structural difference can influence pharmacokinetic properties, receptor interaction dynamics, and the specific nature of receptor antagonism. Steroidal antiestrogens like fulvestrant often exhibit a distinct binding mode and a more complete blockade of estrogen receptor function compared to some nonsteroidal agents drugbank.comnih.gov. This compound, as a nonsteroidal antiestrogen, would be expected to have a different binding profile and potentially different downstream effects compared to the steroidal class.
Compound List
this compound
Diethylstilbestrol (DES)
Bifluranol
Tamoxifen
Raloxifene
Fulvestrant
Anastrozole
Letrozole
Emerging Research Directions and Future Perspectives for Acefluranol
Exploration of Undiscovered Biological Activities and Targets
Initially recognized for its antiestrogen (B12405530) properties, recent research has broadened the therapeutic potential of Acefluranol, with computational studies pointing towards novel biological targets. nih.govgoogle.comgoogle.com A significant area of emerging research is its potential application in antiviral therapies.
Antiviral Potential:
In the wake of the global health crisis caused by SARS-CoV-2, extensive research has been conducted to identify potential therapeutic agents. Through large-scale virtual screening of compound libraries, this compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govuni-muenster.de This viral enzyme is crucial for the replication of the virus, making it a prime target for antiviral drugs. nih.gov
Computational docking simulations have predicted a high binding affinity of this compound to the active site of Mpro. nih.govresearchgate.net These in silico findings provide a strong basis for further preclinical and clinical investigations to validate its efficacy as an anti-SARS-CoV-2 agent. researchgate.netresearchgate.net
Table 1: Potential Biological Targets of this compound
| Target | Therapeutic Area | Research Approach |
|---|---|---|
| Estrogen Receptors | Oncology (Breast Cancer) | In vitro / In vivo studies |
Oncological Applications:
Beyond its established antiestrogen activity, this compound continues to be explored in the context of hormone-dependent cancers. google.com Its inclusion in combination therapy patents suggests ongoing interest in its potential role in treating conditions like breast cancer. google.com Future research may focus on elucidating its precise mechanism of action on different estrogen receptor subtypes and its potential to overcome resistance to existing endocrine therapies.
Methodological Advancements in this compound Research
The resurgence of interest in this compound has been significantly propelled by advancements in research methodologies, particularly in the realm of computational chemistry and drug discovery.
In Silico Drug Repurposing:
The identification of this compound as a potential anti-SARS-CoV-2 agent is a prime example of successful in silico drug repurposing. nih.gov This approach utilizes computational tools to screen vast databases of existing drugs and compounds for new therapeutic uses. researchgate.net Methodologies such as molecular docking and virtual screening have been instrumental in rapidly identifying promising candidates like this compound, significantly shortening the initial phases of drug discovery. nih.govresearchgate.net
Structure-Based Virtual Screening:
The research identifying this compound's potential against SARS-CoV-2 involved sophisticated structure-based virtual screening techniques. researchgate.net This methodology relies on the three-dimensional structure of the target protein to predict how well a potential drug molecule will bind to it. The use of refined crystal structures of the SARS-CoV-2 Mpro in these simulations has provided detailed insights into the potential binding interactions of this compound. nih.govresearchgate.net
Future methodological advancements in this compound research will likely involve the use of more advanced computational techniques such as molecular dynamics simulations to study the stability of the this compound-Mpro complex over time. Furthermore, the development of novel in vitro and in vivo models will be crucial for validating the findings from these computational studies.
Integration of Multi-Omics Data for Comprehensive Understanding
While specific multi-omics studies focused solely on this compound are not yet widely published, this represents a significant future direction for research. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of the biological effects of this compound.
Future Perspectives in Multi-Omics Research:
Transcriptomics: Analyzing changes in gene expression in response to this compound treatment could reveal the downstream signaling pathways affected by its interaction with its targets. For instance, in the context of its antiestrogenic effects, transcriptomic analysis of breast cancer cells could identify novel genes regulated by this compound.
Proteomics: Studying the changes in protein expression and post-translational modifications following this compound exposure can help in identifying direct and indirect protein targets and understanding its mechanism of action at a deeper level.
Metabolomics: Investigating the metabolic profile of cells or organisms treated with this compound can shed light on its impact on cellular metabolism and identify potential biomarkers of drug response.
By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's biological activity. This systems biology approach will be invaluable for identifying new therapeutic applications, predicting potential side effects, and developing personalized medicine strategies involving this compound.
Q & A
Q. How can researchers mitigate bias in this compound’s literature reviews?
- Methodological Answer : Use PRISMA guidelines to screen primary sources (PubMed, Embase) and exclude low-quality studies (e.g., missing controls). Annotate disagreements in efficacy claims via Covidence software. Differentiate mechanistic hypotheses (secondary sources) from empirical data (primary sources) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
